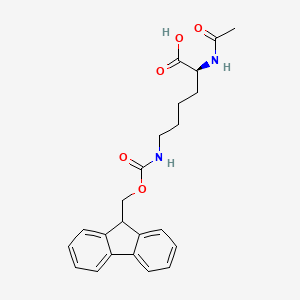

アセチル-リシン(Fmoc)-OH

説明

Ac-Lys(Fmoc)-OH, also referred to as Ac-Lys-Fmoc or Ac-Lys(Fmoc), is an amino acid derivative. It is a synthetic amino acid, which is a modified form of lysine that is commonly used in peptide synthesis. Ac-Lys-Fmoc is used in the preparation of peptides and proteins for laboratory research, and has been used in a wide range of research applications. This article will discuss the synthesis method of Ac-Lys-Fmoc, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

科学的研究の応用

ペプチドベースのハイドロゲル形成

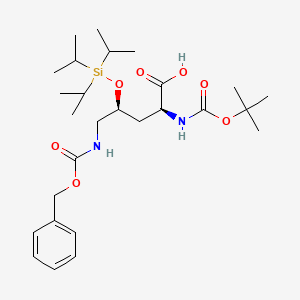

アセチル-リシン(Fmoc)-OH: は、ペプチドベースのハイドロゲル(PHG)の形成において重要な役割を果たします。これらのハイドロゲルは、生体適合性の材料であり、大量の水を吸収して細胞外マトリックスを模倣したネットワークを形成します。それらは、刺激に対する化学的および物理的な応答性、固有の生体適合性、および調整可能性のために有利です。 特に、Fmoc誘導体ペプチド(Ac-Lys(Fmoc)-OHを含む)は、自己組織化してβシート構造を形成することができます。これは、ハイドロゲルのゲル化プロセスと安定性にとって不可欠です {svg_1}.

組織工学

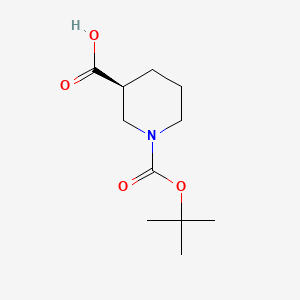

組織工学において、This compound含有ハイドロゲルは、細胞接着、生存、増殖をサポートする足場として機能することができます。これらのハイドロゲルの剛性と構造的完全性は、さまざまな組織の工学に適しています。 それらは、in vitro実験に不可欠な生理学的に関連する環境を提供し、バイオプリンティングアプリケーションに潜在的に使用することができます {svg_2}.

薬物送達システム

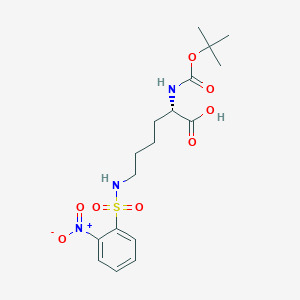

This compoundベースのハイドロゲルの自己組織化特性は、それらを薬物送達システムの優れた候補にします。これらのハイドロゲルは、治療薬をカプセル化し、制御された方法で放出することができます。 放出速度は、架橋密度や疎水性などのハイドロゲルの特性を変更することで調整できます {svg_3}.

画像診断ツール

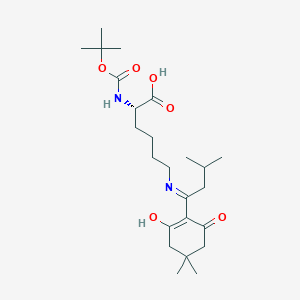

This compound: 誘導体は、MRIや蛍光顕微鏡などの画像技術用の造影剤を作成するために使用できます。 Fmoc基の芳香族構造は、画像のコントラストを向上させることができ、生物学的構造やプロセスのより鮮明な可視化を提供します {svg_4}.

ペプチド自己組織化の生物物理学的調査

This compoundとその類似体の研究は、ペプチド自己組織化メカニズムの理解に貢献します。 研究者は、さまざまな生物物理学的技術を使用して、ペプチドの凝集とゲルの形成を調査します。これは、新しいバイオマテリアルの設計のための基本的な知識です {svg_5}.

ペプチド構造の計算モデリング

This compound: は、ペプチドのコンフォメーション的嗜好性を予測するための計算研究にも使用されます。 これらの研究は、ペプチドの挙動に影響を与える構造的要因を理解するのに役立ちます。これは、特定のアプリケーションに必要な特性を持つペプチドの合理的設計に役立ちます {svg_6}.

作用機序

Target of Action

Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is acetylated at the N-terminus and protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of Ac-Lys(Fmoc)-OH are proteins containing N-epsilon-acetylated lysine residues . Acetylation of lysine residues is a key post-translational modification that regulates protein function .

Mode of Action

The Fmoc group in Ac-Lys(Fmoc)-OH plays a crucial role in its interaction with its targets. The Fmoc group contributes to the self-assembly of the compound, allowing it to form hydrogels . This self-assembly is driven by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .

Biochemical Pathways

The biochemical pathways affected by Ac-Lys(Fmoc)-OH are primarily related to the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging . The formation of these hydrogels involves a gelification process that is only possible with the correct balance among aggregation forces within the peptide sequences .

Pharmacokinetics

The ability of ac-lys(fmoc)-oh to form hydrogels suggests that it could potentially be used in drug delivery systems, where its pharmacokinetic properties would be crucial for determining its bioavailability .

Result of Action

The primary result of the action of Ac-Lys(Fmoc)-OH is the formation of hydrogels. These hydrogels can support cell adhesion, survival, and duplication . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering .

Action Environment

The action of Ac-Lys(Fmoc)-OH is influenced by various environmental factors. For example, the pH and the presence of buffer ions play a role in the self-assembly of Ac-Lys(Fmoc)-OH to gel formation . Additionally, physical and thermal stimuli can be used to solubilize Ac-Lys(Fmoc)-OH above the critical concentration to induce gel formation .

特性

IUPAC Name |

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXGLFPXINBZFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

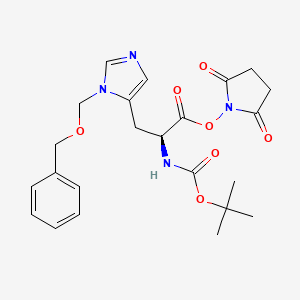

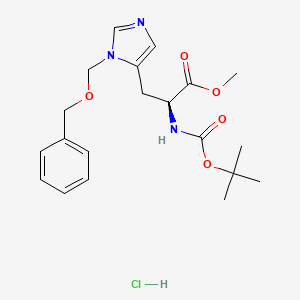

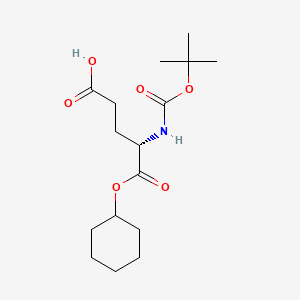

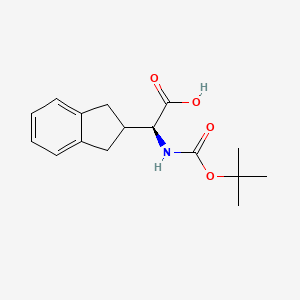

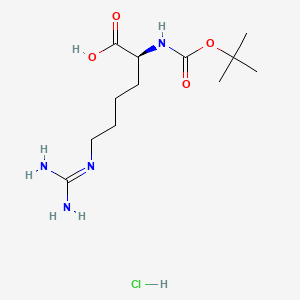

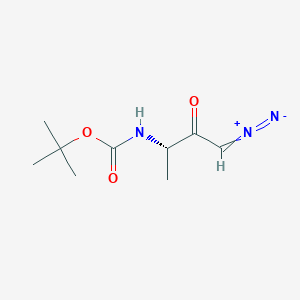

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)